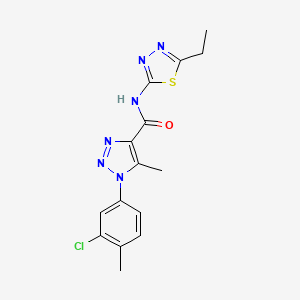

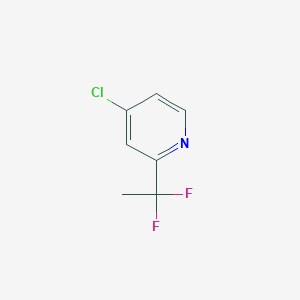

1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative that includes several heterocyclic components, such as 1,3,4-thiadiazole and 1,2,3-triazole rings. These structural motifs are known for their presence in compounds with a wide range of biological activities and applications in various fields, including medicine, materials science, and chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of intermediates like 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines, hydrazines, and hydroxylamine. For instance, the reaction with alkyl- and aryl-amines in an alcohol solution can yield 1,2,3-triazole-4-thiocarboxamides . The synthesis route may involve multiple steps, starting from simpler precursors such as 1,3-dichloroacetone, and employing dehydrosulfurization reactions under specific conditions, like the use of iodine and triethylamine in a DMF medium, to achieve the desired 1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using spectroscopic methods, including 1H and 13C NMR spectroscopy. These techniques allow for the determination of the molecular framework and the identification of the specific functional groups present in the compound .

Chemical Reactions Analysis

The chemical behavior of the compound can involve transformations under certain conditions. For example, phenylhydrazine and hydroxylamine derivatives can undergo rearrangement into 1,2,3-triazole-4-carboxylic acids when stored in dimethyl sulphoxide solution . The mechanisms of these reactions are often complex and can be influenced by the nature of the substituents and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heterocyclic rings and various substituents can affect properties like solubility, melting point, and reactivity. The specific properties of 1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would need to be determined experimentally, but can be inferred to some extent from related compounds in the literature .

Relevance to Case Studies

In the context of case studies, derivatives of 1,3,4-thiadiazole have been investigated for their potential as biologically active substances. Molecular docking studies, for example, have been used to assess the potential of such compounds as inhibitors of enzymes like dihydrofolate reductase (DHFR). The strength of the complex formed with the active site of the enzyme can be indicative of the compound's inhibitory potency . These studies are crucial for the development of new pharmaceuticals and provide a foundation for further research and development.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research on heterocyclic compounds containing thiadiazole and triazole moieties has demonstrated notable antimicrobial and antifungal properties. For instance, compounds synthesized through microwave-assisted methods, incorporating penicillanic or cephalosporanic acid moieties with 1,3,4-thiadiazole, have shown good to moderate antimicrobial activity against various microorganisms, including antiurease and antilipase activities (Başoğlu et al., 2013). Similarly, novel thiazole and 1,3,4-thiadiazole derivatives have been evaluated as potent anticancer agents, with some compounds exhibiting significant anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Synthesis and Chemical Transformations

The synthesis of heterocyclic compounds through the interaction of various chemical moieties, including the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine, leading to triazole-4-thiocarboxamides and other derivatives, highlights the versatility of these compounds in chemical transformations (L'abbé et al., 1991). This chemical flexibility is crucial for developing novel compounds with potential scientific applications.

Anticancer Activity

The structural motif of thiadiazole and triazole is prevalent in compounds exhibiting anticancer activities. A study on thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents, with some compounds showing remarkable efficacy against cancer cell lines (Gomha et al., 2017). These findings suggest the potential of such compounds in the development of new anticancer therapies.

DNA Methylation Effects

Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives has also explored their effects on DNA methylation levels, an important factor in cancer development. Some compounds have shown the ability to inhibit tumor DNA methylation in vitro, indicating their potential as therapeutic agents in cancer treatment (Hovsepyan et al., 2019).

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6OS/c1-4-12-18-20-15(24-12)17-14(23)13-9(3)22(21-19-13)10-6-5-8(2)11(16)7-10/h5-7H,4H2,1-3H3,(H,17,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIZJBLCSVEATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)

![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)

![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)

![[(6-Methylpyridin-2-yl)methyl][(5-nitro-1,3-benzoxazol-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2525120.png)

![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)